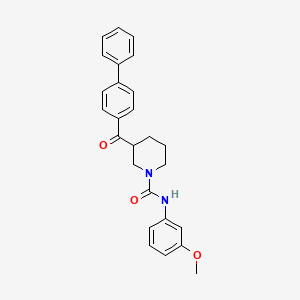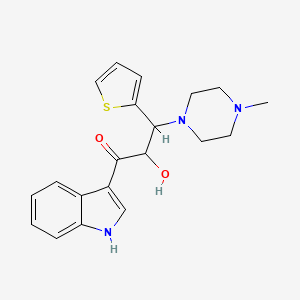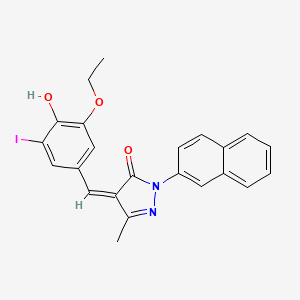
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. It has been found to be effective in treating various diseases, including cancer, autoimmune disorders, and neurological disorders.
Aplicaciones Científicas De Investigación
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various types of cancer, including lung cancer, breast cancer, and colorectal cancer. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been found to have neuroprotective effects and may be useful in treating neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and plays a key role in the development and progression of cancer and other diseases. By inhibiting the activity of BRD4, this compound can slow down or stop the growth of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It can also reduce the production of inflammatory cytokines in autoimmune disorders, leading to a reduction in inflammation. In addition, this compound has been found to have neuroprotective effects and may help to prevent the death of neurons in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide is its specificity for BRD4, which makes it a promising therapeutic agent with minimal off-target effects. However, one limitation is that it may not be effective in all types of cancer or autoimmune disorders. In addition, more research is needed to determine the optimal dosage and administration of this compound for different diseases.
Direcciones Futuras
There are several future directions for research on 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide. One direction is to explore its potential in combination with other drugs for the treatment of cancer and autoimmune disorders. Another direction is to investigate its potential in the treatment of other diseases, such as viral infections and metabolic disorders. Furthermore, more research is needed to understand the long-term effects of this compound and its potential for development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(4-biphenylylcarbonyl)-N-(3-methoxyphenyl)-1-piperidinecarboxamide involves several steps. The first step is the preparation of 3-(4-biphenylylcarbonyl)-1-piperidinecarboxylic acid, which is then reacted with 3-methoxyaniline to form the desired compound. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-phenylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-31-24-11-5-10-23(17-24)27-26(30)28-16-6-9-22(18-28)25(29)21-14-12-20(13-15-21)19-7-3-2-4-8-19/h2-5,7-8,10-15,17,22H,6,9,16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZPURYQACTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6104266.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
![3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)

![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)

![6-butyl-2-(4-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}phenyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6104354.png)
![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6104372.png)
![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6104381.png)